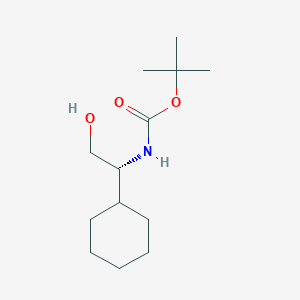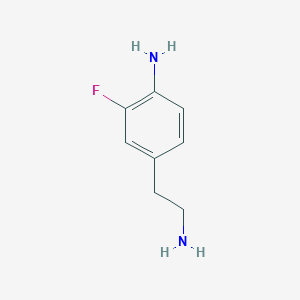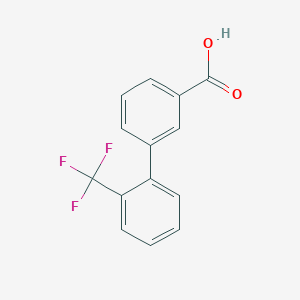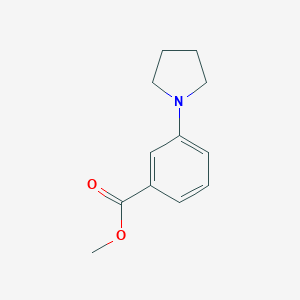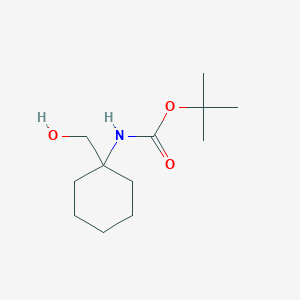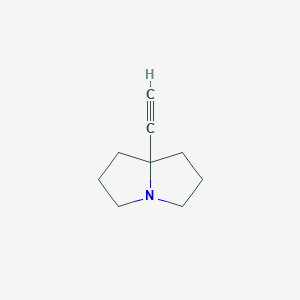
7a-ethynylhexahydro-1H-pyrrolizine
概要
説明
準備方法
The synthesis of 7a-ethynylhexahydro-1H-pyrrolizine can be achieved through several synthetic routes. One common method involves the cyclization of acyclic precursors or the use of pyrrolidine derivatives . The Dieckmann reaction is often employed, where pyrrolidine undergoes cyclization to form the pyrrolizidine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
7a-ethynylhexahydro-1H-pyrrolizine undergoes various chemical reactions, including cycloaddition reactions. For example, it can participate in [2+3] cycloaddition reactions with azomethine ylides to form dihydro-1H-pyrrolizine derivatives . Common reagents used in these reactions include proline, ninhydrin, and dialkyl acetylenedicarboxylates . The major products formed from these reactions are functionalized pyrrolizine derivatives, which can exhibit diverse biological activities .
科学的研究の応用
7a-ethynylhexahydro-1H-pyrrolizine has several scientific research applications. It is used in the synthesis of pyrrolizidine derivatives, which are known for their hepatotoxic, neurotoxic, genotoxic, and cytotoxic activities . These derivatives are also studied for their potential as glycosidase inhibitors and other pharmacological activities . Additionally, pyrrolizidine compounds are explored for their use in controlling chemical synaptic transmission .
作用機序
The mechanism of action of 7a-ethynylhexahydro-1H-pyrrolizine involves its interaction with various molecular targets and pathways. Pyrrolizidine derivatives can interact with enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific derivative and its structure .
類似化合物との比較
7a-ethynylhexahydro-1H-pyrrolizine can be compared with other similar compounds, such as hexahydro-1H-pyrrolizine and methyl tetrahydro-1H-pyrrolizine-7a-carboxylate . These compounds share a similar pyrrolizidine core but differ in their substituents and functional groups. The uniqueness of this compound lies in its ethynyl group at the 7a position, which can influence its reactivity and biological activity .
特性
IUPAC Name |
8-ethynyl-1,2,3,5,6,7-hexahydropyrrolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-9-5-3-7-10(9)8-4-6-9/h1H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWJVTHJDXHNNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CCCN1CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

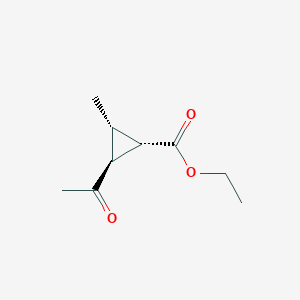
![2-(2-Hydroxy-2-methylpropyl)benzo[d]thiazol-7-ol](/img/structure/B69568.png)
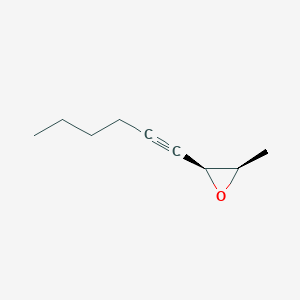
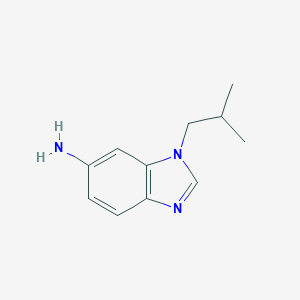
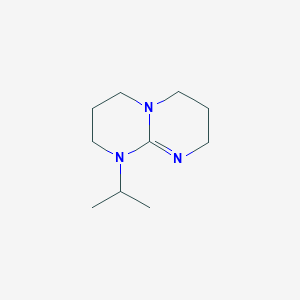
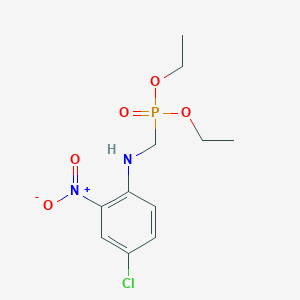
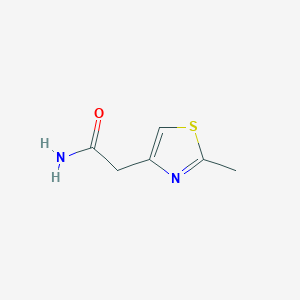
![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)
